molecular formula C6H9N B7886386 (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene

Cat. No.: B7886386
M. Wt: 95.14 g/mol
InChI Key: KPFWYFYRULFDQP-NTSWFWBYSA-N
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Description

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene can be achieved through several methods. One common approach involves the Diels-Alder cycloaddition reaction. For instance, the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide, under controlled conditions can yield the desired bicyclic compound . Another method involves the use of chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out on a large scale using optimized synthetic routes. The Diels-Alder cycloaddition remains a preferred method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxygenated derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the prominent applications of (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene is in the development of DPP-4 inhibitors, which are crucial for treating type 2 diabetes mellitus (T2DM). Research has shown that compounds containing this bicyclic structure can effectively inhibit DPP-4 activity, leading to improved glycemic control. For instance, a study highlighted the design and synthesis of neogliptin derivatives based on this framework, demonstrating their potency as DPP-4 inhibitors with favorable pharmacokinetic properties .

Synthesis of Carbocyclic Nucleosides

This compound is also utilized as an intermediate in synthesizing carbocyclic nucleosides, which are essential in antiviral therapies. The compound serves as a precursor for the synthesis of (-)-carbovir, an antiviral agent effective against HIV . Its structural features allow for modifications that enhance the biological activity of nucleoside analogs.

Phosphorylation Reactions

The phosphorylation of this compound has been studied to understand its reactivity and potential pathways for further functionalization. Mechanistic studies have revealed insights into the formation of various phosphorylated derivatives, which can be valuable in developing new therapeutic agents .

Biological Evaluation of Neogliptin Derivatives

In a comprehensive study published in 2022, various neogliptin derivatives were synthesized and evaluated for their DPP-4 inhibition capabilities. The study utilized molecular modeling and structure-activity relationship (SAR) analyses to optimize these compounds for better efficacy and reduced side effects compared to existing treatments like sitagliptin and saxagliptin .

Synthesis of Carbocyclic Analogues

Another significant research effort involved the synthesis of carbocyclic analogs of bredinin using this compound as a key intermediate. This work demonstrated the compound's versatility in creating biologically active nucleoside analogs with potential antiviral properties .

Mechanism of Action

The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biological pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene, also known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which significantly influences its reactivity and interactions with biological targets. The molecular formula is C6H7NOC_6H_7NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. It serves as a reactant in Diels-Alder cycloaddition reactions, contributing to the formation of more complex structures.

Table 1: Interaction with Key Enzymes

Enzyme TypeInteraction TypeEffect on Activity
DPP-4InhibitorModulates glucose metabolism
Transcription FactorsModulatorAlters gene expression related to metabolism

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways. It has been observed to affect gene expression through interactions with specific transcription factors, which can lead to changes in cellular metabolism and growth dynamics.

Molecular Mechanisms

The primary mechanisms of action include:

  • Binding Affinity : The compound binds to specific biomolecules such as enzymes and transcription factors.
  • Metabolic Pathways : It participates in various metabolic pathways by altering enzyme activity and influencing metabolic flux.
  • Subcellular Localization : The localization within cellular compartments is crucial for its biological activity, often facilitated by targeting signals and post-translational modifications.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models:

  • Low Doses : Minimal toxic effects while still exerting significant biochemical impacts.
  • High Doses : Increased risk of toxicity and adverse effects on cellular functions.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins, which facilitate its distribution across different tissues.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Study 1: DPP-4 Inhibition

In a study focusing on the design and synthesis of novel DPP-4 inhibitors, compounds incorporating the bicyclic moiety exhibited potent inhibition against this enzyme, suggesting potential applications in treating hyperglycemia .

Study 2: Neuroactive Properties

Another investigation revealed that derivatives of this compound demonstrate neuroactive properties, indicating potential for use in neurological disorders.

Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFWYFYRULFDQP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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